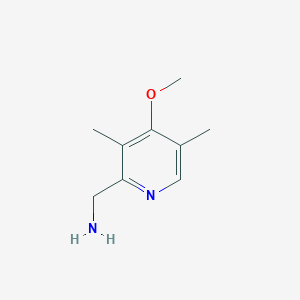
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine
Cat. No. B188171
Key on ui cas rn:
130000-78-1
M. Wt: 166.22 g/mol
InChI Key: CNPVFVHYBKQINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07129244B2
Procedure details


A solution of 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine HCl (Aldrich 3.7 g, 16.6 mmole) in 7N NH3/MeOH (Aldrich, 200 mLs) was refluxed in a steel bomb for 15 hours. Removed the solvent under reduced pressure, the residue was taken into 5% MeOH/CH2Cl2 and filtering it through a thin layer of silica gel afforded the product at 76% yield. HPLC RT was 2.850 min. 1HNMR (CDCl3) δ 8.18 (s, 1H), 4.32 (s, 2H), 3.76 (s, 3H), 2.23 (s, 3H), 2.18 (s, 3H).
Quantity
3.7 g
Type
reactant
Reaction Step One

[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Yield
76%
Identifiers


|
REACTION_CXSMILES
|
Cl.Cl[CH2:3][C:4]1[C:9]([CH3:10])=[C:8]([O:11][CH3:12])[C:7]([CH3:13])=[CH:6][N:5]=1.[NH3:14].CO>>[NH2:14][CH2:3][C:4]1[C:9]([CH3:10])=[C:8]([O:11][CH3:12])[C:7]([CH3:13])=[CH:6][N:5]=1 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.7 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClCC1=NC=C(C(=C1C)OC)C
|
[Compound]
|
Name
|
steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
N.CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removed the solvent under reduced pressure
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtering it through a thin layer of silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded the product at 76% yield
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NCC1=NC=C(C(=C1C)OC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 76% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
